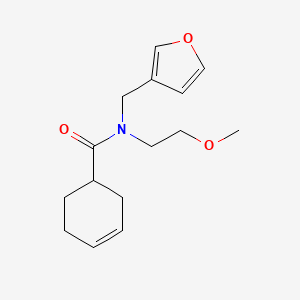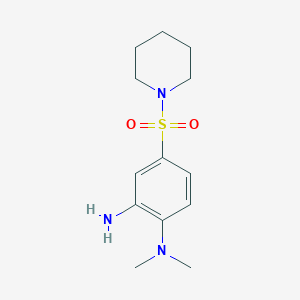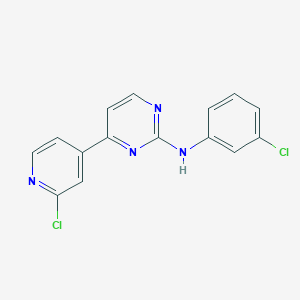![molecular formula C13H10N4O2S B3002560 N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1203079-84-8](/img/structure/B3002560.png)
N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a compound that falls within the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been the subject of various synthetic and pharmacological studies. The benzothiazole moiety is a common feature in molecules that exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Synthesis Analysis
The synthesis of benzothiazole acetamide derivatives typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by further functionalization with various reagents to introduce different substituents at the acetamide moiety . For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs involves chloroacetylation followed by a reaction with substituted piperazines . These synthetic routes often yield the desired products in acceptable yields and are confirmed by analytical and spectral studies, including NMR and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of the benzothiazole ring system and an acetamide group that can be further substituted. The structure-activity relationship studies suggest that hydrogen bonding of the compounds with biological targets, such as enzymes, is crucial for their biological activity . Single crystal X-ray data can confirm the structure of these compounds, as seen in the synthesis of thiazolo[3,2-a]pyrimidinones .
Chemical Reactions Analysis
Benzothiazole acetamide derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For instance, the chloroacetamide group in these compounds can act as an electrophilic building block for the formation of ring-annulated products . The reactivity of these compounds allows for the synthesis of a wide array of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole acetamide derivatives, such as solubility, melting point, and acidity constants (pKa), are influenced by the substituents on the benzothiazole and acetamide moieties. The pKa values of these compounds can provide insight into their ionization states under physiological conditions, which is important for understanding their biological activity and pharmacokinetic properties . The pKa values are determined using UV spectroscopic studies and can vary significantly depending on the structure of the compound .
Scientific Research Applications
Antibacterial Properties
N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide and its derivatives have been explored for their antibacterial properties. For example, a study by Bhoi et al. (2015) synthesized a series of related compounds and tested them for in-vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antibacterial activity (Bhoi et al., 2015). Similarly, Borad et al. (2015) synthesized derivatives using a different method and confirmed their antibacterial efficacy (Borad et al., 2015).
Anticancer Activities
Some derivatives of N-(benzo[d]thiazol-2-yl)acetamide have been investigated for their anticancer activities. Nofal et al. (2014) synthesized benzimidazole–thiazole derivatives and evaluated their cytotoxic activity against different cancer cell lines, showing promising results (Nofal et al., 2014). Wu et al. (2017) designed and synthesized novel derivatives and evaluated their antitumor activities in vitro, finding potent antiproliferative activity against certain cancer cell lines (Wu et al., 2017).
Antiviral and Anti-HIV Properties
Derivatives of N-(benzo[d]thiazol-2-yl)acetamide have been synthesized and evaluated for anti-HIV activity. Bhavsar et al. (2011) synthesized a series of these derivatives and demonstrated moderate to potent activity against wild-type HIV-1, identifying a few compounds as particularly promising (Bhavsar et al., 2011).
Applications in Medicinal Chemistry
The compound and its derivatives have been widely used in medicinal chemistry for various applications. For instance, Stec et al. (2011) investigated the structure-activity relationships of related compounds as dual inhibitors for specific enzymes, providing insights into their metabolic stability and efficacy (Stec et al., 2011).
Mechanism of Action
Future Directions
Reviva Pharmaceuticals intends to investigate Brilaroxazine for the treatment of bipolar disorder, major depressive disorder, attention deficit hyperactivity disorder (ADD/ADHD), psychosis/agitation associated with Alzheimer’s disease, Parkinson’s disease psychosis, as well as the inflammatory disorders pulmonary arterial hypertension (PAH), idiopathic pulmonary fibrosis (IPF), and psoriasis (topical gel) . The FDA has granted Brilaroxazine orphan drug designation for the treatment of PAH and IPF .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-11(8-17-12(19)6-3-7-14-17)16-13-15-9-4-1-2-5-10(9)20-13/h1-7H,8H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZNXLCIGDNBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B3002478.png)


methanone](/img/structure/B3002482.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3002484.png)
![Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B3002485.png)
![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3002489.png)
![(3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B3002491.png)


![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002497.png)
![3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
